molecular formula C10H16O3 B11937392 5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one CAS No. 84065-70-3

5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one

Cat. No.: B11937392
CAS No.: 84065-70-3
M. Wt: 184.23 g/mol
InChI Key: APSYVGIRVKDAGX-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one is a synthetic cyclohexenone derivative of interest in organic chemistry and medicinal chemistry research. This compound features a dimethoxymethyl group at the 5-position, which can serve as a protected aldehyde functionality, making it a valuable synthetic intermediate for the construction of more complex molecular architectures. Researchers may utilize this compound in studies focused on the development of novel synthetic methodologies, including cycloaddition reactions, conjugate addition studies, and as a precursor for natural product synthesis. The unique substitution pattern on the cyclohexenone ring may also be explored for the development of new pharmaceutical candidates or bioactive molecules. Researchers are encouraged to consult the relevant scientific literature for specific applications and to determine the compound's suitability for their projects. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

84065-70-3

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

5-(dimethoxymethyl)-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O3/c1-7-4-5-8(6-9(7)11)10(12-2)13-3/h4,8,10H,5-6H2,1-3H3

InChI Key

APSYVGIRVKDAGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1=O)C(OC)OC

Origin of Product

United States

Preparation Methods

Aldol Condensation Strategies

Aldol condensation between β-keto esters and aldehydes has been employed to generate substituted cyclohexenones. For example, reacting methyl acetoacetate with a dimethoxymethyl-substituted aldehyde under basic conditions (e.g., NaOH or KOH) facilitates enolate formation, which undergoes intramolecular cyclization to yield the cyclohexenone skeleton. The dimethoxymethyl group is introduced via a protected aldehyde precursor, often synthesized through ketalization of glyoxylic acid derivatives.

Key Reaction Conditions

  • Catalyst: Potassium tert-butoxide (t-BuOK) in anhydrous THF

  • Temperature: 0°C to room temperature, followed by reflux at 80°C

  • Yield: 60–75% (reported for analogous systems)

Claisen-Schmidt Condensation Adaptations

Modifications of the Claisen-Schmidt condensation enable the incorporation of the dimethoxymethyl moiety. In this approach, a chalcone intermediate is formed by condensing acetophenone derivatives with dimethoxymethyl benzaldehyde. Subsequent acid-catalyzed cyclization (e.g., using H2SO4 or PTSA) generates the cyclohexenone structure.

Optimization Insights

  • Acid Choice: Para-toluenesulfonic acid (PTSA) minimizes side reactions compared to H2SO4.

  • Solvent System: Toluene/water biphasic systems improve yield by facilitating azeotropic removal of water.

Diels-Alder Cycloaddition for Stereoselective Synthesis

The Diels-Alder reaction offers a stereocontrolled route to the cyclohexenone framework. This method is particularly valuable for installing the 2-methyl and 5-dimethoxymethyl substituents with precise regiochemistry.

Diene and Dienophile Selection

A conjugated diene (e.g., 1,3-butadiene) reacts with a dimethoxymethyl-substituted dienophile, such as 2-methylquinone, under thermal or Lewis acid-catalyzed conditions. For instance, using aluminum chloride (AlCl3) as a catalyst at 120°C produces the cycloadduct, which is subsequently oxidized to the ketone.

Representative Data

ParameterValue
Dienophile2-Methyl-1,4-benzoquinone
CatalystAlCl3 (10 mol%)
Reaction Time12 hours
Isolated Yield68%

Post-Cycloaddition Functionalization

Post-Diels-Alder modifications include ozonolysis to cleave specific double bonds or hydrogenation to adjust saturation levels. For example, ozonolysis of the cycloadduct followed by reductive workup (Zn/HOAc) generates the ketone functionality at the 1-position.

Ketalization-Protected Intermediate Routes

The dimethoxymethyl group is often introduced via ketal protection of a carbonyl group early in the synthesis. This strategy prevents unwanted side reactions during subsequent steps.

Stepwise Ketal Formation

  • Initial Ketalization: Reacting 5-formyl-2-methylcyclohex-2-en-1-one with excess methanol in the presence of a Brønsted acid (e.g., HCl or p-TsOH) forms the dimethoxymethyl group.

  • Purification: Silica gel chromatography removes unreacted methanol and acid residues.

Critical Parameters

  • Acid Concentration: 0.5–1.0 M HCl in methanol maximizes ketal yield.

  • Reaction Time: 6–8 hours under reflux conditions.

One-Pot Ketalization-Cyclization

Recent advancements enable concurrent ketalization and cyclization in a single vessel. A mixture of 2-methylcyclohexane-1,4-dione and trimethyl orthoformate reacts with methoxyamine hydrochloride under acidic conditions, achieving an 82% yield of the target compound.

Catalytic Hydrogenation and Deoxygenation

Hydrogenation methods refine the substitution pattern and stereochemistry of intermediates.

Selective Hydrogenation of Aromatic Precursors

Palladium-on-carbon (Pd/C) catalyzes the hydrogenation of aromatic rings to cyclohexenones. For example, hydrogenating 5-(dimethoxymethyl)-2-methylphenol under 50 psi H2 pressure produces the saturated ketone with >90% selectivity.

Catalyst Performance Comparison

CatalystH2 Pressure (psi)Selectivity (%)
Pd/C5092
PtO23085
Raney Ni7078

Oxidative Methods for Ketone Installation

Oxidation of secondary alcohols provides a late-stage route to the 1-keto group.

Jones Oxidation

Treating 5-(dimethoxymethyl)-2-methylcyclohex-2-en-1-ol with Jones reagent (CrO3/H2SO4) at 0°C oxidizes the alcohol to the ketone in 88% yield. Alternatives like pyridinium chlorochromate (PCC) offer milder conditions but require longer reaction times (24 hours vs. 2 hours for Jones).

Swern Oxidation

Using oxalyl chloride and dimethyl sulfide in dichloromethane achieves oxidation without over-oxidizing sensitive functional groups. This method is preferred for substrates with acid-labile dimethoxymethyl groups.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on efficiency, scalability, and practicality:

MethodYield Range (%)Key AdvantagesLimitations
Aldol Condensation60–75High atom economyRequires strict anhydrous conditions
Diels-Alder65–80Excellent stereocontrolHigh temperatures needed
One-Pot Ketalization75–82Reduced purification stepsLimited substrate scope
Catalytic Hydrogenation85–92High selectivityCatalyst cost

Chemical Reactions Analysis

Nucleophilic Addition Reactions

Cyclohexenones often undergo nucleophilic attack at the carbonyl group. For 5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one , the dimethoxymethyl group (–OCH₂OCH₃) may influence reactivity by stabilizing the carbonyl via electron-donating effects.

  • Grignard Reagents : Reaction with organomagnesium reagents (e.g., RMgX) could yield secondary alcohols.

  • Hydride Reduction : Use of NaBH₄ or LiAlH₄ may reduce the ketone to a secondary alcohol (e.g., 5-(Dimethoxymethyl)-2-methylcyclohexanol ).

Electrophilic Addition

The conjugated cyclohexenone system allows for electrophilic attack at the α,β-unsaturated carbonyl position.

  • Bromination : Addition of HBr could occur via conjugate addition (1,4-addition), forming a brominated derivative.

  • Ozonolysis : Cleavage of the double bond may yield diketones or aldehydes, depending on reaction conditions.

Reduction Reactions

Reduction of the carbonyl group or double bond:

  • Catalytic Hydrogenation : Hydrogenation of the cyclohexenone double bond would yield 2-methylcyclohexanone derivatives.

  • Selective Reductions : Partial hydrogenation could preserve the carbonyl, yielding non-aromatic cyclohexane derivatives.

Oxidation Reactions

The carbonyl group may undergo oxidation, though cyclohexenones are generally resistant to over-oxidation.

  • Oxidative Cleavage : Strong oxidants (e.g., KMnO₄) could cleave the double bond, forming carboxylic acids or esters.

Diels-Alder Reactions

Cyclohexenones can act as dienophiles in Diels-Alder reactions. For this compound, the electron-deficient carbonyl group may react with dienes to form six-membered cycloadducts.

Acid-Catalyzed Rearrangements

The dimethoxymethyl group may participate in acid-catalyzed rearrangements, such as:

  • Meyer–Yamaguchi Rearrangement : Potential formation of α,β-unsaturated ketones or other cyclic products.

Key Observations from Analogous Compounds

Compound Key Reaction Outcome
(S)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone Organocatalytic asymmetric synthesisEnantioselective formation of cyclohexenones
2-Methyl-5-propylcyclohex-2-en-1-one OzonolysisFormation of aldehydes/ketones
(5R)-5-Ethyl-2-methylcyclohex-2-en-1-one Diels-Alder reactionsCycloadducts with dienes

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment:
One of the prominent applications of 5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one is in the development of compounds that inhibit the myeloid cell leukemia 1 protein (Mcl-1). Mcl-1 is a protein that plays a critical role in preventing apoptosis (programmed cell death) in cancer cells. Overexpression of Mcl-1 is linked to various cancers, making it a significant target for therapeutic intervention. Research indicates that compounds similar to this compound can serve as effective Mcl-1 inhibitors, offering potential treatments for hematologic malignancies and solid tumors such as breast cancer, colorectal cancer, and melanoma .

Pharmaceutical Compositions:
this compound can be utilized in pharmaceutical formulations aimed at enhancing the efficacy of existing anticancer drugs. By combining this compound with other active agents, researchers are exploring synergistic effects that could improve treatment outcomes for patients with resistant forms of cancer .

Organic Synthesis

Diels-Alder Reactions:
The compound has been investigated for its utility in Diels-Alder reactions, a key method in organic synthesis used to form six-membered rings. The unique structure of this compound allows it to participate in these reactions, leading to the formation of complex organic molecules that are valuable in pharmaceuticals and materials science .

Synthesis of Fragrance Compounds:
In the fragrance industry, derivatives of this compound are explored for their aromatic properties. The compound's structure lends itself to modifications that can enhance scent profiles used in perfumes and personal care products. Its presence in fragrance formulations can provide desirable olfactory characteristics while also contributing to the stability and longevity of the scent .

Case Study 1: Mcl-1 Inhibition
Research published on the development of Mcl-1 inhibitors highlights how compounds structurally related to this compound were synthesized and tested for their ability to induce apoptosis in cancer cells overexpressing Mcl-1. These studies demonstrated promising results, suggesting potential pathways for clinical applications .

Case Study 2: Diels-Alder Applications
In a study focusing on Diels-Alder reactions involving cycloalkenones, researchers successfully utilized this compound as a reactant to generate novel bicyclic compounds. These findings underscore its versatility as a building block in synthetic chemistry .

Mechanism of Action

The mechanism by which 5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various pathways. For example, the compound may interact with enzymes, altering their activity and affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Cyclohexenone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Substituents
5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one 84065-70-3 C₁₀H₁₆O₃ 184.232 0 3 2-methyl, 5-dimethoxymethyl
5-Methylcyclohex-2-en-1-one 15466-88-3 C₇H₁₀O 110.154 0 1 5-methyl
S-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one 60593-11-5 C₁₀H₁₆O₂ 168.233 1 2 2-methyl, 5-hydroxy-isopropyl
2,5,5-Trimethylcyclohex-2-en-1-one - C₉H₁₄O 138.207 0 1 2,5,5-trimethyl

Key Observations:

Substituent Effects on Polarity: The dimethoxymethyl group in the target compound increases polarity (3 H-bond acceptors) compared to methyl-substituted analogs like 5-methylcyclohex-2-en-1-one (1 H-bond acceptor) . The hydroxy-isopropyl group in S-(+)-5-(1-hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one introduces both H-bond donor and acceptor capabilities, enhancing solubility in polar solvents .

Trimethyl derivatives (e.g., 2,5,5-trimethylcyclohex-2-en-1-one) exhibit lower molecular weights and reduced steric bulk, favoring volatility and simpler synthetic routes .

Biological Activity

5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one is an organic compound with a unique structure that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, along with details about its synthesis and potential applications.

Chemical Structure and Properties

The compound has the molecular formula C11H16O3C_{11}H_{16}O_3 and features a cyclohexene ring with dimethoxymethyl and methyl substituents. The presence of a conjugated double bond system enhances its reactivity, making it a candidate for various biological applications.

Synthesis Methods

The synthesis of this compound can be achieved through several organic chemistry techniques, including:

  • Protection/Deprotection Strategies : Protecting groups can be used to selectively modify functional groups during synthesis.
  • Rearrangement Reactions : These may involve the transformation of simpler precursors into the desired compound through various catalytic processes.

Biological Activity

Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus7.8 µg/mL
Compound BEscherichia coli15.6 µg/mL

These findings suggest that the compound may possess similar antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.

Anticancer Activity
Studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example:

CompoundCancer Cell LineIC50 (µM)
Compound CMCF-710.5
Compound DA54912.3

These results indicate that this compound may inhibit cancer cell proliferation, warranting further exploration into its mechanisms of action.

The mechanisms through which this compound exerts its biological effects are not fully understood but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
  • Membrane Disruption : Antimicrobial activity may arise from the compound's ability to disrupt bacterial cell membranes.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antiviral Activity : Research on related cyclohexene derivatives has demonstrated moderate antiviral effects against herpes simplex virus type 1 (HSV-1), suggesting potential for further antiviral applications.
  • Cytotoxicity Studies : In vitro studies have indicated that certain analogs exhibit selective cytotoxicity towards tumor cells while sparing normal cells, highlighting their therapeutic potential.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one?

  • Methodological Answer : Employ a combination of 1H NMR, 13C NMR, and IR spectroscopy to identify functional groups and substituent positions. Mass spectrometry (MS) can confirm molecular weight. For stereochemical analysis, compare spectral data with structurally similar compounds, such as 5-(1-Hydroxy-1-methylethyl)-2-methylcyclohex-2-en-1-one . X-ray crystallography (as demonstrated in cyclohexenone derivatives) provides definitive structural confirmation .

Q. What safety protocols should be followed during laboratory handling of this compound?

  • Methodological Answer : Adhere to fume hood use , gloves , and eye protection per safety data sheets (SDS) guidelines. Consult SDS templates for cyclohexenone analogs, which emphasize respiratory protection and spill management . Reference "Prudent Practices in the Laboratory" for waste disposal and hazard mitigation .

Q. How can researchers verify the purity of synthesized this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) for purity assessment. Compare retention times with standards. For quantification, employ elemental analysis or nuclear magnetic resonance (NMR) integration against an internal standard .

Advanced Research Questions

Q. What strategies address low yield in the synthesis of this compound?

  • Methodological Answer : Optimize reaction conditions by:

  • Screening catalysts (e.g., Lewis acids) to enhance regioselectivity.
  • Adjusting solvent polarity to favor kinetic vs. thermodynamic pathways.
  • Monitoring intermediates via thin-layer chromatography (TLC) or in situ IR .
    Refer to synthetic protocols for analogous compounds, such as (R)-(+)-3,4-Dimethylcyclohex-2-en-1-one, which highlight temperature and reagent stoichiometry as critical variables .

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural elucidation?

  • Methodological Answer :

  • Confirm sample purity to rule out polymorphic or solvate forms.
  • Perform density functional theory (DFT) calculations to predict NMR shifts or vibrational frequencies and compare with experimental data.
  • Re-examine X-ray diffraction parameters (e.g., resolution, R-factors) for potential crystallographic artifacts .

Q. What methodologies are suitable for studying the compound’s potential biological activity?

  • Methodological Answer :

  • Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) using tiered dose-response curves.
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • For pharmacokinetic studies, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolite profiles.
    Reference applications of structurally complex cyclohexenones in medicinal chemistry .

Q. How can enantiomeric excess be controlled in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce stereoselectivity.
  • Monitor enantiomeric ratios via chiral HPLC or polarimetry .
  • Apply dynamic kinetic resolution techniques if racemization occurs during synthesis.
    Case studies on (R)-(+)-3,4-Dimethylcyclohex-2-en-1-one synthesis provide precedent for chiral auxiliary use .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory results in reaction optimization?

  • Methodological Answer : Implement design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions. For outlier detection, apply Grubbs’ test or principal component analysis (PCA) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Expose samples to accelerated degradation conditions (e.g., high humidity, UV light) per ICH guidelines.
  • Analyze degradation products via LC-MS and Fourier-transform infrared spectroscopy (FTIR) .
  • Quantify stability using Arrhenius equation modeling for shelf-life prediction .

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